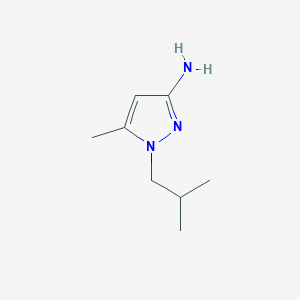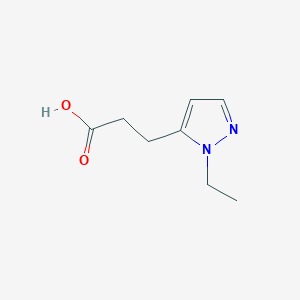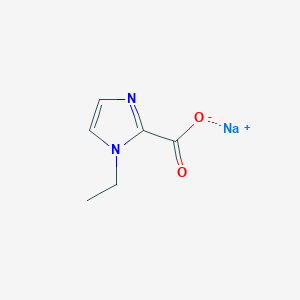
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline
Vue d'ensemble
Description
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a versatile compound that can be synthesized through several methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has been extensively studied for its potential applications in various fields. It has shown promising results as a fluorescent probe for the detection of metal ions, such as copper ions. This compound can selectively bind to copper ions, leading to a change in its fluorescence intensity, making it a useful tool for the detection of copper ions in biological samples.
This compound has also been studied for its potential as a corrosion inhibitor for mild steel. It has been found to be an effective inhibitor for mild steel in acidic solutions, making it a potential candidate for industrial applications.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes .
Mode of Action
It’s suggested that similar compounds may interact with their targets through direct inhibition (di), modulating lipophilicity .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway , which is crucial for cellular energy metabolism.
Result of Action
Similar compounds have been found to have potent in vitro activity, as justified by molecular simulation studies .
Avantages Et Limitations Des Expériences En Laboratoire
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has several advantages for lab experiments. It is a versatile compound that can be synthesized through several methods, making it readily available for research purposes. This compound is also relatively non-toxic and has low cytotoxicity in vitro, making it a safe compound to work with.
However, there are also limitations to working with this compound. Its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline. One potential area of research is the development of this compound as a fluorescent probe for the detection of other metal ions, such as zinc and iron. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective compounds for research purposes.
Conclusion:
In conclusion, this compound, or this compound, is a versatile compound that has shown promising results in scientific research. It can be synthesized through several methods and has potential applications in various fields, including as a fluorescent probe and a corrosion inhibitor. While there are limitations to working with this compound, its relative non-toxicity and low cytotoxicity make it a safe compound to work with. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Propriétés
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKBTLYJEHINOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236040 | |
| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006959-20-1 | |
| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006959-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)


![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)








![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)
![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)